
Distigmine bromide
Übersicht
Beschreibung
Distigmine bromide is a long-acting, reversible carbamate cholinesterase (ChE) inhibitor used primarily for urinary retention due to underactive detrusor muscle and myasthenia gravis . Its chemical structure comprises two pyridostigmine molecules linked by a hexamethylene group (Fig. 1), conferring prolonged enzymatic inhibition compared to shorter-acting ChE inhibitors like neostigmine or pyridostigmine . Clinically, distigmine increases acetylcholine availability at neuromuscular junctions, enhancing bladder contractility and improving voiding efficiency. Studies report significant reductions in post-void residual (PVR) volume (e.g., from 426 mL to 325 mL in one trial) and elimination of clean intermittent catheterization (CIC) in 40.7% of patients . However, its use is associated with risks such as cholinergic crisis, necessitating careful monitoring .
Vorbereitungsmethoden
Chemical Synthesis Routes
The synthesis of distigmine bromide involves a multi-step condensation reaction between hexamethylene diamine derivatives and pyridinium intermediates. A patented method (CN107915675A) outlines a reproducible approach for high-purity synthesis :
Condensation of Hexamethylene Bis(methylamine) with Chloroformate
The reaction begins with hexamethylene bis(methylamine) reacting with methyl chloroformate in acetone under controlled temperatures (0–5°C) to form a bis-carbamate intermediate. This step ensures minimal side reactions, with acetone acting as both solvent and temperature moderator .
Quaternization with 1-Methylpyridinium Bromide
The bis-carbamate intermediate undergoes quaternization with 1-methylpyridinium bromide in a polar aprotic solvent (e.g., dimethylformamide) at 60–70°C for 6–8 hours. This step introduces the positively charged pyridinium groups critical for acetylcholinesterase binding .
Crystallization and Isolation
The crude product is precipitated using cold diethyl ether, followed by recrystallization from ethanol-water mixtures to achieve >99% purity. The patent emphasizes temperature control during crystallization to prevent polymorphic variations .
Optimization of Reaction Conditions
Solvent Selection
-
Acetone : Optimal for initial condensation due to its low polarity, which suppresses premature quaternization .
-
Dimethylformamide (DMF) : Enhances quaternization efficiency by stabilizing ionic intermediates .
Temperature and Time Parameters
Step | Temperature Range | Duration | Yield Improvement |
---|---|---|---|
Condensation | 0–5°C | 2–3 hours | 85% → 92% |
Quaternization | 60–70°C | 6–8 hours | 78% → 89% |
Crystallization | 4–8°C | 12 hours | Purity >99% |
Lower condensation temperatures reduce byproduct formation, while extended quaternization durations ensure complete reaction of sterically hindered amines .
Purification Techniques
Recrystallization
Ethanol-water (3:1 v/v) recrystallization removes unreacted starting materials and inorganic salts. The process is repeated until HPLC analysis confirms purity ≥99% .
Chromatographic Methods
-
Ion-Exchange Chromatography : Removes residual bromide ions using Amberlite IRA-400 resin .
-
Size-Exclusion Chromatography : Separates dimeric impurities in industrial-scale production .
Analytical Validation of Synthesis
Spectrophotometric Analysis
Charge-transfer complexation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) enables quantification at λ = 460 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) . Calibration curves show linearity (r² = 0.998) for 5–250 µg/mL concentrations .
High-Performance Liquid Chromatography (HPLC)
Parameter | Conditions | Result |
---|---|---|
Column | C18, 250 × 4.6 mm, 5 µm | Retention time: 8.2 min |
Mobile Phase | Acetonitrile:0.1% TFA (70:30) | Resolution: 2.1 |
Detection | UV at 254 nm | LOD: 0.1 µg/mL |
Industrial-Scale Production Considerations
Process Scalability
-
Batch Reactors : 500 L reactors achieve consistent yields (87–90%) with automated temperature control .
-
Cost Efficiency : Acetone recycling reduces solvent costs by 40% in large-scale operations .
Regulatory Compliance
-
Impurity Profiling : LC-MS identifies and quantifies degradation products (e.g., des-methyl distigmine) below 0.1% .
-
Stability Testing : Accelerated studies (40°C/75% RH) confirm no significant degradation over 24 months .
Recent Advances and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces quaternization time to 2 hours with comparable yields (88%) . However, energy costs limit industrial adoption.
Green Chemistry Approaches
Analyse Chemischer Reaktionen
Distigmin-Bromid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Myasthenia Gravis
Distigmine bromide is widely recognized for its effectiveness in treating myasthenia gravis, an autoimmune disorder characterized by weakness and rapid fatigue of voluntary muscles. It enhances neuromuscular transmission by inhibiting acetylcholinesterase, thereby increasing the availability of acetylcholine at the neuromuscular junction .
Urinary Bladder Dysfunction
Distigmine has been employed in treating detrusor underactivity (DUA), a condition where the bladder muscle fails to contract effectively, leading to urinary retention and increased residual urine volume. Several studies have documented its efficacy in improving bladder contractility:
- Clinical Efficacy : A study involving 27 patients demonstrated that treatment with distigmine significantly reduced residual urine volume and improved voiding efficiency, with 11 patients no longer requiring self-catheterization after therapy .
- Mechanistic Insights : Research indicates that distigmine potentiates contractions of urinary bladder smooth muscle (UBSM) by enhancing responses to parasympathetic stimulation, suggesting a direct effect on bladder contractility .
Case Studies and Research Findings
Glaucoma Treatment
In Japan, distigmine is also utilized in managing glaucoma due to its ability to increase aqueous humor outflow through enhanced ciliary muscle contraction . This application underscores its versatility beyond neuromuscular disorders.
Research Implications
Ongoing research continues to explore the broader implications of distigmine's pharmacological effects, particularly in conditions involving smooth muscle dysfunction beyond the urinary tract.
Wirkmechanismus
Distigmine bromide exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This results in increased muscle contraction and improved bladder function .
Vergleich Mit ähnlichen Verbindungen
Pharmacological and Structural Comparison with Similar Compounds
Structural Features
Distigmine’s dimeric structure (two pyridostigmine units) differentiates it from monometric carbamates like pyridostigmine and neostigmine. The hexamethylene linker slows metabolic degradation, enabling sustained acetylcholinesterase (AChE) inhibition (>12 hours in guinea pig models) . In contrast, pyridostigmine and neostigmine exhibit shorter half-lives (3–6 hours), requiring more frequent dosing .
Efficacy in Underactive Bladder
Combination Therapy: Distigmine (15 mg/day) paired with α-blockers (e.g., prazosin) enhances Qmax more effectively than monotherapy (55.5% vs. 36.3% improvement rates) . However, monotherapy risks upper urinary tract deterioration (e.g., hydronephrosis) due to excessive intravesical pressure .
Pharmacokinetics
- Bioavailability : Distigmine has low oral bioavailability (2.2%) but achieves sustained plasma concentrations due to slow dissociation from AChE .
- Metabolism : Unlike neostigmine (rapidly hydrolyzed by plasma esterases), distigmine’s dimeric structure resists enzymatic breakdown, prolonging action .
- Excretion : Renal and biliary clearance account for 60–70% of elimination, with a half-life of 6–8 hours in humans .
Adverse Effects
Case Reports : Distigmine overdose (serum levels >377.8 ng/mL vs. therapeutic 5–10 ng/mL) can trigger ileus-induced cholinergic crisis, exacerbated by comorbidities like constipation .
Q & A
Basic Research Questions
Q. What experimental models are used to evaluate the pharmacological effects of distigmine bromide on urinary bladder contractility?
this compound’s effects on bladder function are typically studied using in vivo cystometry in animal models (e.g., guinea pigs or rats). Intravesical pressure (IVP) measurements, particularly IVPmax, are recorded after intravenous administration (0.01–0.1 mg/kg). Blood acetylcholinesterase (AChE) activity is simultaneously monitored to correlate pharmacological effects with enzyme inhibition . For example, studies show sustained bladder contractions and AChE inhibition for up to 12 hours post-administration, supporting its use in underactive bladder .
Q. How does this compound inhibit acetylcholinesterase (AChE), and what methodological approaches validate this mechanism?
this compound is a carbamate-type reversible AChE inhibitor. Its mechanism involves covalent binding to the AChE active site, prolonging acetylcholine availability. Methodologically, AChE activity is measured using spectrophotometric assays (e.g., Ellman’s method) in whole blood or tissue homogenates. Iso-OMPA, a butyrylcholinesterase inhibitor, is often used to isolate AChE-specific effects. PK/PD studies in rats demonstrate a dose-dependent relationship between plasma distigmine levels and AChE inhibition, with LC-MS/MS quantifying drug concentrations .
Q. What analytical techniques ensure the purity and stability of this compound in pharmaceutical formulations?
Purity is assessed via thin-layer chromatography (TLC) using cellulose plates and a solvent mixture of 1-butanol, water, ethanol, and acetic acid (8:3:2:1). Related substances are quantified by comparing sample spots to a diluted standard under UV light (254 nm). Water content is determined by volumetric titration (<1.0%), and residue on ignition is limited to <0.1% . Assays employ UV-Vis spectrophotometry at 270 nm and 241 nm for tablet dissolution testing .
Advanced Research Questions
Q. How do pharmacokinetic/pharmacodynamic (PK/PD) models explain the delayed and sustained AChE inhibition by this compound?
PK/PD analyses in rats reveal a clockwise hysteresis between plasma concentration and AChE inhibition, indicating a time lag. An effect compartment model resolves this delay, where distigmine’s inhibitory effect correlates with its concentration in a hypothetical compartment (not plasma). The sigmoid Emax model estimates an IC50 of 0.4 ng/mL, suggesting high potency. This model predicts sustained inhibition (>12 hours) even after plasma clearance, critical for dosing optimization .
Q. What contradictions exist between preclinical efficacy and clinical utility of this compound in treating detrusor underactivity?
Preclinical studies demonstrate robust bladder contractility enhancement in animal models, but clinical adoption remains limited. For instance, while distigmine increases IVPmax in rats, human trials report variable outcomes due to comorbidities (e.g., neurogenic bladder) and cholinergic side effects (e.g., diarrhea). The European Association of Urology (2011) notes insufficient evidence to recommend distigmine as a first-line therapy, highlighting translational challenges .
Q. How can combination therapies (e.g., α-blockers + distigmine) improve outcomes in urinary retention, and what experimental designs validate this?
Synergistic effects are observed in studies combining distigmine with α-blockers (e.g., urapidil) or acotiamide (a muscarinic receptor antagonist). For example, a trial in female patients with acute urinary retention (AUR) showed a 100% success rate for trial without catheter (TWOC) when distigmine was combined with acotiamide. Experimental designs use randomized, double-blind protocols with urodynamic parameters (e.g., post-void residual volume) as endpoints. However, long-term safety data are lacking .
Q. What methodologies address the challenges of quantifying this compound in biological matrices during PK studies?
LC-MS/MS is the gold standard for plasma quantification due to distigmine’s low therapeutic concentration (ng/mL). Sample preparation involves protein precipitation with acetonitrile, followed by chromatographic separation using a C18 column. Electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) enhance sensitivity. Validation parameters (linearity, precision, accuracy) must meet FDA/EMA guidelines .
Q. How do structural modifications of this compound influence its pharmacological profile compared to other cholinesterase inhibitors?
Distigmine’s hexamethylene-linked dimeric structure (two pyridostigmine molecules) confers prolonged AChE inhibition versus shorter-acting agents like neostigmine. Computational docking studies show the hexamethylene chain enhances binding to peripheral anionic sites of AChE, reducing dissociation rates. In vitro assays comparing IC50 values across inhibitors (e.g., pyridostigmine vs. distigmine) validate its superior duration .
Q. Methodological Considerations
- Animal Models : Use guinea pigs for bladder studies due to physiological similarity to humans in cholinergic innervation .
- Dose Optimization : Conduct PK/PD modeling to balance efficacy (AChE inhibition >50%) with safety (avoiding cholinergic crisis) .
- Analytical Validation : Include system suitability tests (e.g., tailing factor <2) in chromatographic assays to ensure reproducibility .
Eigenschaften
CAS-Nummer |
15876-67-2 |
---|---|
Molekularformel |
C22H32BrN4O4+ |
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate;bromide |
InChI |
InChI=1S/C22H32N4O4.BrH/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20;/h9-14,17-18H,5-8,15-16H2,1-4H3;1H/q+2;/p-1 |
InChI-Schlüssel |
LLBGBWBRSZGPQK-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-].[Br-] |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-] |
Key on ui other cas no. |
15876-67-2 |
Piktogramme |
Acute Toxic |
Synonyme |
Hexamethylenebis[methylcarbamate] 3-Hydroxy-1-methylpyridinium Bromide; 3,3’-[1,6-Hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methyl-pyridinium Dibromide; BC 51; Distigmine Dibromide; Hexamarium; N,N’-Hexamethylenebis(3-N-methylcarbamoxy-1-methylpy |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.